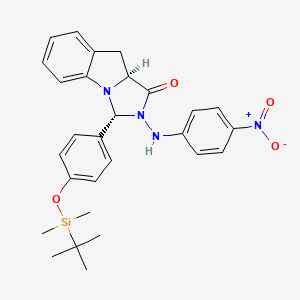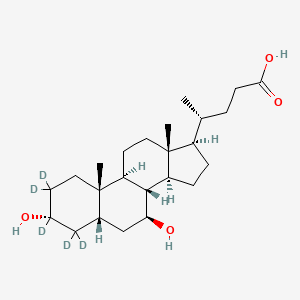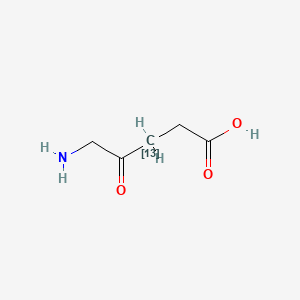
Methyltetrazine-PEG8-N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-PEG8-N3 is a polyethylene glycol (PEG)-based PROTAC linker. It is a versatile compound used in the synthesis of a series of PROTACs (proteolysis-targeting chimeras). This compound is particularly notable for its role in click chemistry, where it facilitates bio-conjugation through its azide group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG8-N3 is synthesized through a series of chemical reactions involving the incorporation of a methyltetrazine group and an azide group linked through a linear PEG chain. The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are known for their efficiency and specificity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using advanced equipment and techniques. The process ensures high purity and reproducibility, making it suitable for research and development purposes.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-PEG8-N3 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with alkyne-containing molecules.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups.
Common Reagents and Conditions
Reagents: Copper catalysts, alkyne-containing molecules, DBCO, BCN.
Conditions: Typically carried out at room temperature with appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions are bio-conjugates that are used in various scientific applications, particularly in the synthesis of PROTACs .
Applications De Recherche Scientifique
Methyltetrazine-PEG8-N3 has a wide range of scientific research applications:
Chemistry: Used as a click chemistry reagent for bio-conjugation and synthesis of complex molecules.
Biology: Employed in activity-based protein profiling (ABPP) to visualize enzyme activities in situ.
Medicine: Utilized in the development of targeted therapy drugs through the synthesis of PROTACs.
Industry: Applied in the production of high-purity bio-conjugates for research and development.
Mécanisme D'action
Methyltetrazine-PEG8-N3 exerts its effects through bioorthogonal chemistry, specifically through click chemistry reactions. The azide group in this compound reacts with alkyne-containing molecules, forming stable bio-conjugates. This mechanism allows for the selective targeting and degradation of proteins in PROTAC applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyltetrazine-PEG4-N3
- Methyltetrazine-PEG12-N3
- Methyltetrazine-PEG24-N3
Uniqueness
Methyltetrazine-PEG8-N3 is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. This makes it particularly effective in bio-conjugation and PROTAC synthesis compared to its shorter or longer PEG counterparts .
Propriétés
Formule moléculaire |
C29H46N8O9 |
|---|---|
Poids moléculaire |
650.7 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C29H46N8O9/c1-25-33-35-29(36-34-25)27-4-2-26(3-5-27)24-31-28(38)6-8-39-10-12-41-14-16-43-18-20-45-22-23-46-21-19-44-17-15-42-13-11-40-9-7-32-37-30/h2-5H,6-24H2,1H3,(H,31,38) |
Clé InChI |
VLLVXWIRBLYSRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


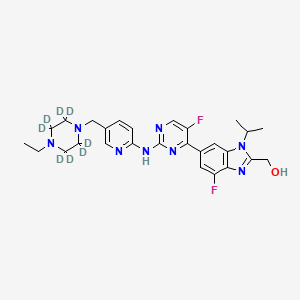

![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)


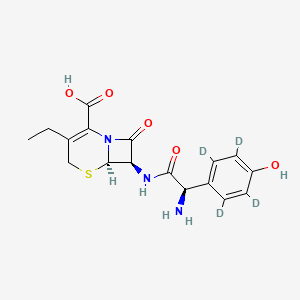
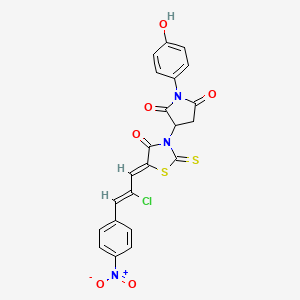
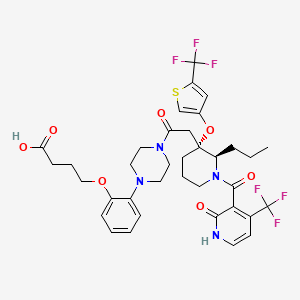
![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)

